N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic small molecule characterized by a tetrahydroquinoxaline core linked to an acetamide group substituted with a 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-11-7-8-14(16(9-11)25-2)20-17(22)10-15-18(23)21-13-6-4-3-5-12(13)19-15/h3-9,15,19H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSKAZBAVSVZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a unique structure that combines a dimethoxyphenyl moiety with a tetrahydroquinoxaline derivative, which may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of derivatives were synthesized and evaluated against various cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced their cytotoxic effects.
Case Study: Antitumor Screening
In a study conducted on several coumarin derivatives, compounds were screened against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The most active compound exhibited an IC50 value of 5.5 µg/ml against MCF-7 and 6.9 µg/ml against HepG-2 cells. This suggests that structural features similar to those in this compound could potentially lead to significant anticancer activity .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis pathways.
Pharmacological Profile
The pharmacological profile of related compounds indicates a broad spectrum of activities:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Tetrahydroquinoxaline Ring : This can be achieved via cyclization reactions involving appropriate precursors.
- Introduction of the Dimethoxyphenyl Group : Often accomplished through electrophilic aromatic substitution or coupling reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the acetamide-tetrahydroquinoxaline backbone but differ in aryl substituents, enabling comparisons of electronic, steric, and solubility profiles:
Key Observations :
- Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance solubility in polar solvents due to increased polarity. The 2,4-dimethoxy substitution likely improves water solubility compared to halogenated analogs .
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve metabolic stability and binding affinity to hydrophobic pockets in biological targets .
- Steric Effects: Bulkier substituents (e.g., diphenylquinoxaline in ) may hinder rotational freedom, affecting conformational flexibility and target engagement.
Challenges :
- The dimethoxyphenyl group’s electron density may necessitate controlled reaction conditions to avoid side reactions (e.g., demethylation).
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, where parameters like temperature , solvent polarity , and reaction time significantly influence yield and purity. For example:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in acetamide formation .
- Temperature control : Maintaining 60–80°C during cyclization steps prevents side reactions .
- Catalysts : Triethylamine or DMAP can accelerate acylation steps .
Post-synthesis, use thin-layer chromatography (TLC) to monitor intermediates and recrystallization for purification .
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent effects (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated 325.36 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
Note : Cross-validate results with computational tools (e.g., Gaussian for NMR prediction) to resolve spectral ambiguities .
Basic: How is the initial biological activity of this compound typically screened?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to assess binding affinity .
- Control comparisons : Use structurally similar analogs (e.g., ethoxy vs. methoxy substituents) to benchmark activity .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy vs. ethoxy groups : Methoxy enhances solubility but reduces lipophilicity, impacting membrane penetration. Ethoxy increases logP, improving CNS activity .
- Fluorine substitution : Introducing a 4-fluorophenyl group (as in analogs) boosts antimicrobial potency by 30% due to electronegativity effects .
- Quinoxaline core modifications : Adding electron-withdrawing groups (e.g., nitro) at position 3 increases kinase inhibition but may raise cytotoxicity .
Experimental design : Synthesize derivatives via Suzuki coupling or reductive amination, then compare activity profiles .
Advanced: What strategies resolve contradictions in reported biological data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed cell lines, serum-free conditions) to minimize batch effects .
- Structural impurities : Use HPLC (≥95% purity) to eliminate confounding results from byproducts .
- Computational modeling : Perform molecular docking to clarify target specificity (e.g., quinoxaline binding to ATP pockets vs. DNA intercalation) .
Case study : Discrepancies in antimicrobial activity between studies were traced to differences in bacterial strain lipid membrane composition.
Advanced: How can the mechanism of action be elucidated for this compound?
Methodological Answer:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
- Kinase profiling : Use PamStation®12 assays to screen against 140 kinases, highlighting inhibition of EGFR or MAPK pathways .
- Metabolomics : LC-MS tracks metabolite flux changes (e.g., ATP depletion in cancer cells) .
- In vivo models : Zebrafish xenografts or murine tumor models validate efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
